2-(benzylsulfanyl)-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone
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Overview
Description
2-(benzylsulfanyl)-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone is a heterocyclic compound that features a pyrimidinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-mercaptobenzyl alcohol with 2-chloroethylamine in the presence of a base to form the intermediate, which is then cyclized to yield the desired pyrimidinone derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of microreactors can optimize reaction conditions, reduce impurities, and improve scalability. Parameters such as temperature, pressure, and reactant concentration are carefully controlled to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidinone ring can be reduced under specific conditions to yield dihydropyrimidinone derivatives.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropyrimidinone derivatives.
Substitution: Ethers or esters.
Scientific Research Applications
2-(benzylsulfanyl)-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The hydroxyethyl group can form hydrogen bonds with amino acid residues, enhancing binding affinity. Additionally, the sulfanyl group can participate in redox reactions, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(benzylsulfanyl)-5-methyl-4(3H)-pyrimidinone
- 2-(benzylsulfanyl)-6-methyl-4(3H)-pyrimidinone
- 2-(benzylsulfanyl)-5-(2-hydroxyethyl)-4(3H)-pyrimidinone
Uniqueness
2-(benzylsulfanyl)-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone is unique due to the presence of both the hydroxyethyl and methyl groups on the pyrimidinone ring. This combination of functional groups can enhance its reactivity and binding properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-benzylsulfanyl-5-(2-hydroxyethyl)-4-methyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-10-12(7-8-17)13(18)16-14(15-10)19-9-11-5-3-2-4-6-11/h2-6,17H,7-9H2,1H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHSOEJRWMKVDHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)SCC2=CC=CC=C2)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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